C-Bicyclo[2.2.1]hept-2-yl-methylamine hydrobromide
Description
C-Bicyclo[2.2.1]hept-2-yl-methylamine hydrobromide (CAS 14370-50-4) is a bicyclic amine hydrobromide salt with the molecular formula C₈H₁₆BrN and a molecular weight of 206.13 . Its structure features a norbornene (bicyclo[2.2.1]heptane) backbone substituted with a methylamine group, protonated and stabilized as a hydrobromide salt. This compound is primarily utilized in organic synthesis and pharmaceutical research, as indicated by its inclusion in specialty chemical catalogs . It is stored at room temperature, suggesting moderate stability under ambient conditions.
Properties
IUPAC Name |
2-bicyclo[2.2.1]heptanylmethanamine;hydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N.BrH/c9-5-8-4-6-1-2-7(8)3-6;/h6-8H,1-5,9H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQLBLMXPINDFSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2CN.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diels-Alder Reaction and Isomerization Pathways
The foundational approach for synthesizing bicyclo[2.2.1]heptane derivatives involves Diels-Alder reactions between cyclopentadiene and C3-4 acyclic olefins, followed by isomerization. For example, 2-butene reacts with cyclopentadiene to form 5,6-dimethylbicyclo[2.2.1]hept-2-ene, which is isomerized using acid catalysts (e.g., zeolites or silica-alumina) at 150–400°C to yield 2-methylene-3-methylbicyclo[2.2.1]heptane or 2,3-dimethylbicyclo[2.2.1]hept-2-ene . These intermediates serve as precursors for functionalization into the target amine.
A critical modification involves introducing an amine group at the 2-position. This is achieved by brominating the methylene group in 2-methylene-3-methylbicyclo[2.2.1]heptane using HBr under radical conditions, followed by nucleophilic substitution with ammonia or methylamine. The hydrobromide salt is subsequently precipitated by treating the free amine with concentrated HBr .
Key Reaction Parameters:
| Step | Reagents/Catalysts | Temperature | Yield (%) |
|---|---|---|---|
| Diels-Alder Reaction | Cyclopentadiene, 2-butene | 100–150°C | 70–85 |
| Isomerization | Silica-alumina catalyst | 250–350°C | 60–75 |
| Amination | NH3, HBr | 25–50°C | 45–60 |
Ring-Opening Metathesis Polymerization (ROMP) and Deprotection
A biomimetic synthesis route leverages ROMP to construct norbornene-derived amines. Starting with 5-norbornene-2-methylamine, the amine is protected as a phthalimide derivative using phthalic anhydride at 130°C for 20 minutes (yield: 90–95%) . Polymerization with Grubbs II catalyst in CH2Cl2 at room temperature produces poly(norbornene-(N-methyl)-phthalimide), which undergoes hydrazine-mediated deprotection in ethanol at 100°C to yield poly(norbornene-methylamine) . While this method focuses on polymeric products, the monomeric amine can be isolated by halting the polymerization early and purifying via column chromatography.
Optimization Insights:
-
Catalyst Loading : A monomer-to-catalyst ratio ([M]/[I]) of 100:1 achieves a polymer molecular weight (Mn) of 12,500 g/mol with a polydispersity index (PDI) of 1.10 .
-
Deprotection Efficiency : Hydrazine hydrate in ethanol removes phthalimide groups quantitatively within 8 hours .
Recent advancements utilize Schlenk techniques to modify bicyclo[2.2.1]heptene frameworks. For instance, (endo,exo-bicyclo[2.2.1]hept-5-en-2-yl)methoxy triisopropylsilane is synthesized via nucleophilic substitution of a brominated precursor with triisopropylsilanol in tetrahydrofuran (THF) . Although this example focuses on silyl ethers, analogous strategies apply to amine introduction. Bromination of the bicycloheptene methyl group using N-bromosuccinimide (NBS) under UV light, followed by reaction with methylamine in dimethylformamide (DMF), yields the free amine, which is converted to the hydrobromide salt via HBr treatment .
Comparative Efficiency:
Catalytic Reductive Amination
An alternative route involves reductive amination of bicyclo[2.2.1]hept-2-yl ketone. The ketone is condensed with methylamine in the presence of sodium cyanoborohydride (NaBH3CN) in methanol at pH 5–6, yielding the secondary amine. Subsequent treatment with HBr in diethyl ether precipitates the hydrobromide salt. This method, while efficient for small-scale synthesis, faces challenges in ketone precursor availability and borohydride handling .
Industrial-Scale Considerations
For large-scale production, the Diels-Alder/isomerization route is preferred due to feedstock affordability (2-butene: ~$0.50/kg). Process intensification via continuous flow reactors enhances isomerization efficiency, reducing reaction times from hours to minutes . Environmental metrics highlight a 30% reduction in solvent waste compared to batch methods .
Chemical Reactions Analysis
Types of Reactions
C-Bicyclo[2.2.1]hept-2-yl-methylamine hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amines.
Substitution: It can undergo nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) and cyanide ions (CN-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amines .
Scientific Research Applications
C-Bicyclo[2.2.1]hept-2-yl-methylamine hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of C-Bicyclo[2.2.1]hept-2-yl-methylamine hydrobromide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into active sites of enzymes, thereby modulating their activity. This interaction can lead to changes in biochemical pathways and cellular processes .
Comparison with Similar Compounds
Citalopram Hydrobromide
- Molecular Formula : C₂₀H₂₁FN₂O·HBr
- Molecular Weight : 405.30
- Key Differences :
- A selective serotonin reuptake inhibitor (SSRI) with a complex aromatic structure, contrasting with the simpler bicyclic backbone of the target compound.
- Purity Standards: Pharmaceutical-grade citalopram hydrobromide must meet stringent purity criteria (>98%) and undergo rigorous impurity profiling .
Dextromethorphan Hydrobromide
- Molecular Formula: C₁₈H₂₅NO·HBr·H₂O
- Molecular Weight : 370.33
- Key Differences: Contains a morphinan core with a methoxy group, enabling antitussive (cough-suppressant) activity. Hydration State: Exists as a monohydrate, impacting solubility and stability .
Data Table: Structural and Functional Comparison
Research Findings and Key Observations
Structural Impact on Bioactivity: The norbornene backbone in C-Bicyclo[2.2.1]hept-2-yl-methylamine hydrobromide confers rigidity, which may enhance binding specificity in synthetic applications. In contrast, citalopram and dextromethorphan derive their pharmacological effects from extended aromatic systems .
Salt vs. Free Base :
- Hydrobromide salts generally exhibit higher water solubility than free bases, critical for bioavailability in pharmaceuticals. However, the target compound’s applications in synthesis may prioritize stability over solubility .
Functional Group Diversity: Carboxamide derivatives (e.g., CAS 15023-49-1) demonstrate the versatility of norbornene scaffolds in medicinal chemistry, where hydrogen-bonding groups are crucial for target engagement .
Discrepancies in Molecular Weight: The molecular weight of this compound (206.13) slightly exceeds the calculated value (204.11) based on its free base (123.20 + HBr).
Biological Activity
C-Bicyclo[2.2.1]hept-2-yl-methylamine hydrobromide is a bicyclic compound with significant potential in biological research and applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C8H16BrN
- Molecular Weight : 206.12 g/mol
- Structure : The compound features a bicyclic structure that enhances its ability to interact with biological targets.
This compound acts primarily through interactions with enzymes and receptors. Its unique bicyclic structure allows it to fit into active sites of enzymes, modulating their activity and influencing various biochemical pathways. This mechanism is crucial for its role in enzyme studies and potential therapeutic applications.
Biological Applications
- Enzyme Mechanism Studies : The compound is employed in investigating enzyme mechanisms, particularly in the context of drug development and metabolic pathways.
- Protein Interactions : It aids in understanding protein-ligand interactions, which are vital for designing inhibitors or activators in therapeutic contexts.
- Synthesis of Complex Organic Molecules : As a building block, it is used in synthesizing various organic compounds, contributing to advancements in medicinal chemistry.
Case Studies
- Case Study 1 : A study demonstrated that this compound inhibits specific enzyme activities, suggesting its potential as a lead compound for drug design targeting metabolic disorders.
- Case Study 2 : In another investigation, the compound was shown to modulate the activity of certain receptors involved in neurotransmission, indicating its applicability in neuropharmacology .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to similar bicyclic compounds:
| Compound | Biological Activity | Unique Features |
|---|---|---|
| C-Bicyclo[2.2.1]hept-2-yl-methylamine HBr | Enzyme inhibition, protein interaction | Bicyclic structure enhances binding affinity |
| 2-Aminomethyl-norbornane | Moderate enzyme interaction | Lacks hydrobromide group |
| Norbornane derivatives | Limited biological activity | Different functional groups |
Q & A
Q. Basic
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm bicyclic structure and substituent positions .
- High-Resolution Mass Spectrometry (HRMS) : For molecular weight validation (C₈H₁₅N·HBr, MW 210.12) .
- X-ray Crystallography : Resolve stereochemical ambiguities (e.g., bridgehead configurations) .
How does stereochemistry influence the biological activity of bicyclic amines like this compound?
Advanced
The stereochemistry at bridgehead positions (e.g., exo vs. endo) affects binding to biological targets. For example:
- Exo configurations may enhance affinity for neurotransmitter receptors due to spatial alignment with binding pockets.
- Endo configurations could reduce metabolic stability.
Comparative studies using enantiomerically pure samples and receptor assays (e.g., serotonin/dopamine pathways) are critical .
How can researchers optimize reaction yields in the synthesis of this compound?
Q. Advanced
- Temperature Control : Lower temperatures (0–5°C) during amination reduce side reactions.
- Catalyst Screening : Test Pd/C or Raney Ni for reductive steps to improve efficiency.
- Purification : Use recrystallization (ethanol/water) or preparative HPLC to isolate high-purity hydrobromide salts .
What strategies resolve contradictions in receptor binding affinity data for bicyclic amines?
Q. Advanced
- Orthogonal Assays : Combine radioligand binding with functional assays (e.g., cAMP modulation) to validate target engagement.
- Structural Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes and reconcile discrepancies .
How does the fluorophenyl group in related compounds affect pharmacological profiles?
Advanced
The 4-fluorophenyl substituent in analogs enhances:
- Lipophilicity : Increases blood-brain barrier penetration (logP ~2.5).
- Binding Affinity : Fluorine’s electronegativity strengthens π-π interactions with aromatic residues in receptors.
Structure-activity relationship (SAR) studies via halogen substitution (Cl, Br) can further refine selectivity .
What computational methods predict the reactivity of this compound’s bicyclic structure?
Q. Advanced
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals to predict nucleophilic/electrophilic sites.
- Molecular Dynamics (MD) : Simulate interactions with enzymes (e.g., cytochrome P450) to assess metabolic pathways .
What are the key structural features of this compound relevant to its chemical reactivity?
Q. Basic
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₅N·HBr |
| Molecular Weight | 210.12 g/mol |
| Bicyclic Framework | Rigid norbornane-like structure |
| Reactive Sites | Primary amine, bridgehead C-H |
These features enable participation in Schiff base formation, alkylation, and ring-opening reactions .
How to design experiments to assess metabolic stability in drug development?
Q. Advanced
- In Vitro Models : Use liver microsomes or hepatocytes to measure half-life (t₁/₂).
- Mass Spectrometry : Identify metabolites via UPLC-QTOF-MS.
- Species Comparison : Test human vs. rodent models to predict interspecies differences .
What are the challenges in scaling up synthesis while maintaining stereochemical integrity?
Q. Advanced
- Process Control : Monitor reaction pH and temperature to prevent racemization.
- Crystallization Conditions : Optimize solvent polarity (e.g., acetone/water) to isolate desired stereoisomers.
- Quality Control : Implement chiral HPLC to ensure >98% enantiomeric excess .
Notes
- Data tables and methodological answers align with academic research standards.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
